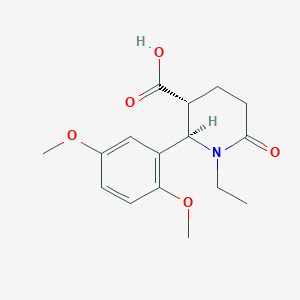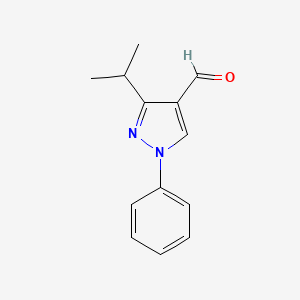
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (PPC) is an aldehyde compound with a wide range of applications in both scientific research and industrial processes. PPC is a versatile compound with a wide range of properties, including its ability to act as a catalyst, an inhibitor, and a substrate, making it a valuable tool in the laboratory and in industrial processes.
Scientific Research Applications
Antimicrobial Applications
Researchers have been exploring the antimicrobial properties of pyrazole derivatives, including compounds structurally similar to 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. For instance, the synthesis and characterization of novel chitosan Schiff bases, incorporating heterocyclic moieties derived from pyrazole carbaldehydes, have shown significant antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Activities
Another area of interest is the antioxidant and anti-inflammatory potential of pyrazole-based compounds. Research has demonstrated that certain pyrazole derivatives exhibit promising antioxidant, anti-inflammatory, and analgesic activities. This highlights their potential in the development of new therapeutic agents aimed at managing inflammation and oxidative stress-related conditions (B. F. Abdel-Wahab et al., 2012).
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including this compound, often involves innovative synthetic routes that allow for the creation of complex molecules. Studies have detailed the synthesis of various pyrazole compounds using methods such as the Vilsmeier-Haack reaction and diimide reduction, providing insights into the structural characteristics and potential functional applications of these compounds (Loh et al., 2013; Deepa et al., 2012).
Fluorescent Dyes and Sensing Applications
Pyrazole derivatives have also been investigated for their potential as highly fluorescent dyes. Such compounds, including those structurally related to this compound, have shown bright fluorescence in solution and interesting properties upon protonation, indicating their utility in sensing applications and the development of fluorescent markers (Wrona-Piotrowicz et al., 2022).
properties
IUPAC Name |
1-phenyl-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)13-11(9-16)8-15(14-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHUGYIFPWKFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

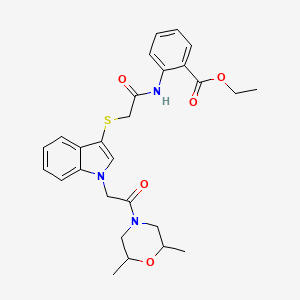
![Ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2774063.png)
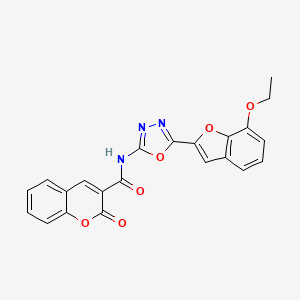
![N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide](/img/structure/B2774067.png)
![N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2774069.png)
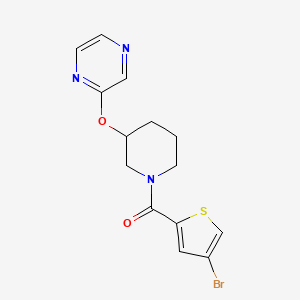
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2774071.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2774073.png)
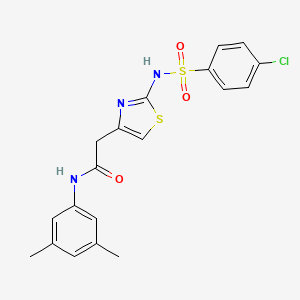

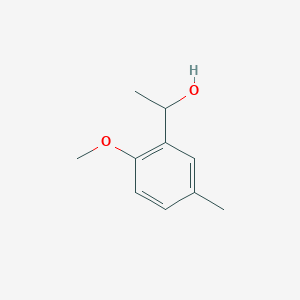

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)
